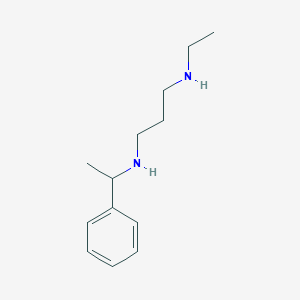

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

Description

Properties

IUPAC Name |

N-ethyl-N'-(1-phenylethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-14-10-7-11-15-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15H,3,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHLLNPMYLJHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine: Structural Profiling, Synthetic Workflows, and Catalytic Applications

Executive Summary

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly specialized, unsymmetrically substituted chiral diamine. In the realm of advanced organic synthesis and drug development, molecules of this class serve a dual purpose: they act as highly tunable, bidentate chiral ligands for transition-metal-catalyzed asymmetric synthesis (particularly Asymmetric Transfer Hydrogenation, ATH), and they function as versatile pharmacophore building blocks for central nervous system (CNS) and cardiovascular drug candidates.

Unlike rigid

Structural and Physicochemical Profiling

The architectural brilliance of this molecule lies in its desymmetrization. The N3 position bears a chiral 1-phenylethyl group (typically derived from the chiral pool), which provides the necessary steric bulk and

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description |

| IUPAC Name | N1-Ethyl-N3-(1-phenylethyl)propane-1,3-diamine |

| Molecular Formula | C₁₃H₂₂N₂ |

| Molar Mass | 206.33 g/mol |

| Stereocenter | C1 of the phenylethyl group (Dictates global chirality) |

| Linker Topology | Flexible propyl chain (Forms 6-membered chelates) |

| Hydrogen Bond Donors | 2 (Secondary amines at N1 and N3) |

| Hydrogen Bond Acceptors | 2 (Nitrogen lone pairs) |

Regioselective Synthetic Methodology

Synthesizing unsymmetrical diamines requires strict control over alkylation to prevent over-reaction (e.g., tertiary amine formation). The following protocol leverages steric disparities between the two nitrogen termini to achieve near-perfect regioselectivity.

Stepwise regioselective synthetic workflow for the target diamine.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Aza-Michael Addition

-

Procedure: Charge a flask with enantiopure (S)-1-phenylethylamine (1.0 equiv) in methanol. Dropwise add acrylonitrile (1.05 equiv) at 0 °C, then heat to 60 °C for 12 hours.

-

Causality: The nucleophilic amine attacks the

-carbon of the Michael acceptor. The inherent steric bulk of the 1-phenylethyl group naturally halts the reaction at the mono-alkylated nitrile stage, preventing unwanted double-addition.

Phase 2: Nitrile Reduction 3. Procedure: Transfer the intermediate to a Parr hydrogenator. Add Raney Nickel (10 wt%) and a saturated solution of methanolic ammonia. Pressurize with H₂ (50 psi) and agitate for 8 hours. 4. Causality: Reducing nitriles often yields secondary amine byproducts because the newly formed primary amine can attack unreduced imine intermediates. The addition of excess ammonia outcompetes this side reaction, ensuring a clean conversion to the primary-secondary diamine.

Phase 3: Regioselective Reductive Amination 5. Procedure: Dissolve the diamine in anhydrous dichloromethane (DCM). Add acetaldehyde (1.0 equiv) followed by Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). 6. Causality: This step relies on extreme steric differentiation. The primary amine (N1) is unhindered and rapidly forms an iminium ion with acetaldehyde. The secondary amine (N3) is heavily shielded by the adjacent chiral phenyl ring and remains inert. NaBH(OAc)₃ is specifically chosen because it is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aliphatic aldehyde[1].

Applications in Catalysis: Asymmetric Transfer Hydrogenation (ATH)

In the context of drug development, synthesizing enantiopure alcohols and amines is critical. While the classic Noyori-Ikariya catalysts utilize rigid 1,2-diphenylethylenediamine (DPEN) to form 5-membered metallacycles, N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine offers a highly flexible 1,3-propyl linker.

When coordinated to a Ruthenium(II) center, this ligand forms a six-membered metallacycle . This expanded coordination sphere is highly advantageous when reducing exceptionally bulky ketone or imine substrates that cannot physically fit into the tight chiral pocket of a DPEN-based catalyst[2]. The secondary amines participate in a bifunctional mechanism, transferring a proton simultaneously with the metal-bound hydride via a highly organized pericyclic transition state.

Bifunctional coordination mode of the diamine to a Ru(II) center for ATH catalysis.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized ligand, the protocol functions as a self-validating system through rigorous Nuclear Magnetic Resonance (NMR) analysis. The desymmetrization of the molecule results in a highly distinct ¹H NMR spectrum. The central methylene protons of the propyl chain become diastereotopic due to the proximity of the chiral center, resulting in complex multiplet splitting rather than a simple quintet.

Table 2: ¹H NMR Characterization (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 7.20 - 7.35 | Multiplet | 5H | Aromatic protons (Phenyl ring) |

| 3.75 | Quartet (J = 6.8 Hz) | 1H | CH (Chiral center, 1-phenylethyl) |

| 2.50 - 2.70 | Multiplet | 6H | N-CH₂ (Propyl backbone) & N-CH₂ (Ethyl) |

| 1.60 - 1.70 | Complex Multiplet | 2H | C-CH₂ -C (Central propyl CH₂, diastereotopic) |

| 1.35 | Doublet (J = 6.8 Hz) | 3H | CH₃ (1-phenylethyl) |

| 1.10 | Triplet (J = 7.2 Hz) | 3H | CH₃ (Ethyl group terminal methyl) |

Note: Chiral purity (>99% ee) must be validated post-synthesis using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to ensure no racemization occurred during the reductive amination phase.

References

-

March's Advanced Organic Chemistry - Wiley-VCH.[1]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - MDPI.[2]

Sources

Physicochemical Profiling and Thermodynamic Solubility of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

Target Audience: Formulation Scientists, Medicinal Chemists, and Process R&D Professionals Document Type: Technical Whitepaper

Executive Summary

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly specialized, asymmetrically substituted aliphatic diamine. Featuring both a simple ethyl substitution and a bulky, chiral 1-phenylethyl group, this molecule is frequently utilized as a chiral auxiliary, a specialized ligand in asymmetric synthesis, and a pharmacophore intermediate[1].

Understanding its solubility profile is critical for optimizing reaction conditions, designing extraction/purification workflows, and formulating it as an active pharmaceutical ingredient (API) intermediate. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic solubility, detailing the interplay between its lipophilic aromatic ring and its dual basic amine centers.

Molecular Thermodynamics & Structural Causality

The solubility of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is governed by two competing thermodynamic forces: the solvation enthalpy driven by hydrogen bonding at the amine centers, and the cavity formation energy required to accommodate its bulky hydrophobic regions in the solvent network.

The Lipophilic Penalty of the 1-Phenylethyl Group

While simple aliphatic diamines like N-ethyl-1,3-propanediamine are highly miscible in water due to their low molecular weight and strong hydrogen-bond acceptor/donor capabilities[2], the introduction of the 1-phenylethyl group drastically alters the molecule's partition coefficient (

Biphasic Protonation and pH-Dependent Solubility

As a diamine, the molecule possesses two distinct

-

N1 (Ethyl-substituted): Less sterically hindered, acting as the primary site of protonation (

). -

N3 (1-Phenylethyl-substituted): Sterically shielded by the methyl and phenyl groups, with slight inductive electron withdrawal from the aromatic ring, rendering it slightly less basic (

).

According to the Henderson-Hasselbalch relationship, lowering the pH of an aqueous solution below 9.0 triggers a rapid transition from the lipophilic free base to a highly water-soluble mono- or di-cationic ammonium salt. Thermodynamic modeling of such complex amine systems requires accounting for these specific protonation states and their interactions with the solvent's dielectric properties[3].

Quantitative Solubility Profiling

The table below summarizes the extrapolated thermodynamic solubility of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine across various solvent systems at 25°C. Data is synthesized based on the behavior of structurally analogous dialkyl-1,3-propanediamines[4].

| Solvent System | Dielectric Constant ( | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Water (pH 7.4) | 80.1 | < 0.5 | Hydrophobic exclusion; limited by the 1-phenylethyl group. |

| Water (pH 2.0) | 80.1 | > 150 (as di-HCl salt) | Strong ion-dipole interactions; complete protonation. |

| Methanol | 32.7 | > 100 | Excellent hydrogen-bond donor/acceptor matching. |

| Dichloromethane | 9.1 | > 100 | Dipole-dipole interactions; high affinity for lipophilic domains. |

| Toluene | 2.4 | 25 - 50 | Dispersion forces interacting favorably with the phenyl ring. |

Self-Validating Experimental Protocols

To accurately determine the thermodynamic solubility of this chiral diamine, researchers must avoid kinetic traps (e.g., supersaturation) and verify the solid-state form. The following protocol utilizes a self-validating loop: HPLC-UV quantifies the dissolved solute, while X-Ray Powder Diffraction (XRPD) confirms that the residual solid has not undergone a solvent-mediated polymorphic transition or salt disproportionation.

Protocol: Shake-Flask Thermodynamic Solubility Determination

-

Sample Preparation: Weigh approximately 50 mg of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (free base or specific salt form) into a 5 mL borosilicate glass vial.

-

Solvent Addition: Add 2 mL of the target solvent (e.g., buffered aqueous solution or anhydrous organic solvent). Ensure a visible excess of solid remains to guarantee saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C . Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics of highly lipophilic free bases and ensure true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes.

-

Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

-

Quantification: Dilute the filtrate with the mobile phase and inject it into an HPLC-UV system. Monitor at

nm (targeting the phenyl chromophore). Calculate concentration against a validated standard curve. -

Solid-State Verification (The Validation Step): Recover the residual solid from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze via XRPD. If the diffraction pattern differs from the starting material, the measured solubility corresponds to a new solvate, polymorph, or disproportionated species, and the data must be annotated accordingly.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility profiling process, highlighting the divergent behavior of the diamine in different solvent environments.

Caption: Thermodynamic solubility and pH-metric profiling workflow for chiral diamines.

References

-

N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

N1,N3-Diethylpropane-1,3-diamine | C7H18N2 | CID 82334 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine Source: MDPI (Molbank) URL:[Link]

-

Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model Source: ResearchGate URL:[Link]

Sources

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine: Advanced Safety, Handling, and Operational Workflows

Executive Summary & Mechanistic Profiling

In advanced pharmaceutical synthesis, chiral diamines and their derivatives are critical for asymmetric catalysis, chiral resolution, and the development of complex active pharmaceutical ingredients (APIs). N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly specialized secondary diamine featuring both a flexible aliphatic backbone and a bulky, lipophilic chiral center (the 1-phenylethyl moiety).

Handling this compound requires more than basic compliance with standard laboratory safety; it demands a mechanistic understanding of its reactivity. The presence of two secondary amine centers makes this molecule highly nucleophilic and profoundly basic. When exposed to ambient atmosphere, these centers rapidly undergo nucleophilic attack on atmospheric carbon dioxide, forming insoluble carbamate salts. Furthermore, its structural similarity to known corrosive amines, such as N,N'-diethyl-1,3-propanediamine[1] and 1-phenylethylamine, dictates that it is a severe contact hazard capable of causing deep tissue necrosis.

This guide synthesizes structural causality with field-proven protocols to establish a self-validating system for the safe handling, storage, and emergency management of this specialized diamine.

Physicochemical & Hazard Assessment

Because N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly specific derivative, its hazard profile is extrapolated from its constituent structural motifs: the 1,3-propanediamine backbone and the 1-phenylethylamine functional group[2].

The lipophilicity imparted by the phenylethyl group significantly enhances dermal penetration compared to simple aliphatic amines. Upon contact with the skin, the highly basic amine groups catalyze the saponification of epidermal lipids, leading to liquefactive necrosis—a hallmark of Skin Corrosion Category 1B compounds[3].

Quantitative Hazard & Property Summary

| Parameter / Hazard Class | Estimated/Analog Value | Mechanistic Causality & Operational Implication |

| Molecular Weight | ~206.33 g/mol | High molecular weight reduces vapor pressure, mitigating ambient inhalation risks compared to lighter amines[4]. |

| Skin Corrosion/Irritation | Category 1B | Highly basic secondary amines saponify skin lipids. Causes severe burns and eye damage. |

| Acute Toxicity (Oral/Dermal) | Category 4 | Harmful if swallowed or absorbed. The lipophilic aromatic ring accelerates transdermal systemic absorption[3][2]. |

| Flammability | Category 4 (Combustible) | While not highly volatile, aerosolized droplets or heating above the flash point poses an ignition risk[3]. |

| Air/Moisture Sensitivity | High (Carbamate formation) | Nucleophilic nitrogen centers rapidly absorb atmospheric CO₂ and H₂O, degrading titer and precipitating salts. |

Standard Operating Procedures (SOP): Inert Handling

To maintain scientific integrity and prevent reagent degradation, every protocol must be a self-validating system. You cannot simply "work quickly" in air; you must actively exclude it.

The Causality of Inert Atmospheres

Primary and secondary amines react exothermically with CO₂. If N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is transferred in ambient air, the resulting carbamate salts will not only destroy the stoichiometric accuracy of your reaction but can also clog fine-gauge syringe needles. A clogged needle under pressure is a critical physical hazard. Therefore, Schlenk line techniques or a nitrogen/argon-filled glovebox are mandatory.

Step-by-Step Inert Transfer Protocol

Self-Validation Check: Before proceeding, verify that the mineral oil in the Schlenk line bubbler is flowing outward, confirming positive inert gas pressure.

-

Glassware Preparation: Bake all receiving flasks and syringes at 120°C for a minimum of 4 hours to eliminate surface-bound moisture.

-

Atmospheric Purge: Attach the sealed glassware to a Schlenk line. Perform three cycles of high vacuum (≤0.1 mmHg) followed by backfilling with high-purity Argon.

-

Syringe Equilibration: Flush a gas-tight, PTFE-plunger syringe with Argon three times prior to piercing the reagent bottle's septum.

-

Transfer: Draw the diamine under a positive pressure of Argon. Do not pull a vacuum inside the syringe, as this will draw in ambient air if the seal is imperfect.

-

Sealing: Dispense the liquid into the reaction vessel and immediately seal all punctures with PTFE-lined silicone septa.

Workflow for the inert transfer of air-sensitive diamines.

Personal Protective Equipment (PPE) Engineering

Standard laboratory PPE is insufficient for lipophilic, corrosive diamines. The selection of barrier materials must be dictated by chemical compatibility data.

-

Hand Protection: Standard nitrile gloves (0.1 mm) offer a breakthrough time of less than 5 minutes for concentrated lipophilic amines. Butyl rubber gloves (≥0.4 mm thickness) are mandatory for handling neat N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine to prevent dermal saponification[5][6].

-

Eye Protection: Chemical splash goggles paired with a full-face shield. The compound causes irreversible Category 1 eye damage.

-

Respiratory Protection: While the vapor pressure is relatively low, any process involving heating or vigorous agitation requires a NIOSH-approved respirator with an ABEK (organic vapor/amine) filter[1].

Emergency Response & Decontamination Protocols

In the event of a spill, the initial instinct of many chemists is to neutralize a strong base with a strong mineral acid (e.g., HCl). Do not do this. The acid-base neutralization of a diamine is violently exothermic. Using a strong acid will boil the mixture, aerosolizing the unreacted amine and creating a severe, immediate inhalation hazard[3].

Step-by-Step Spill Mitigation

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and increase fume hood ventilation.

-

Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as amines can react with organic materials.

-

Controlled Neutralization: Slowly broadcast a weak, solid acid—such as citric acid or sodium bisulfate (NaHSO₄) —over the absorbed spill. The use of a solid, weak acid controls the kinetics of the neutralization, preventing exothermic aerosolization.

-

Verification: Check the pH of the resulting slurry using moistened indicator paper. Proceed to cleanup only when the pH is between 6 and 8.

-

Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Emergency response and neutralization pathway for alkaline diamine spills.

Storage and Lifecycle Management

To maximize the shelf-life of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, storage conditions must inhibit both oxidation and thermal degradation.

-

Temperature: Store at 2–8°C to minimize volatility and slow any potential intra-molecular degradation pathways[2].

-

Atmosphere: The headspace of the storage vessel must be flushed with Argon after every use.

-

Incompatibilities: Segregate strictly from strong oxidizing agents, acid chlorides, and acid anhydrides, which will react violently with the secondary amine centers[3].

References

-

PubChem - N-Ethyl-1,3-propanediamine (CID 82727) National Center for Biotechnology Information (NIH). URL:[Link]

-

PubChem - N1,N3-Diethylpropane-1,3-diamine (CID 82334) National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Stereochemical Profiling and Asymmetric Synthesis of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine: A Technical Guide

Executive Summary

The unsymmetrical chiral polyamine N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine represents a privileged scaffold in modern organic synthesis and drug development. Featuring a flexible 1,3-propanediamine backbone differentially substituted with an ethyl group and a chiral 1-phenylethyl moiety, this molecule is highly valued as a chiral ligand in asymmetric catalysis and as a resolving agent for pharmaceutical intermediates.

This whitepaper provides an authoritative, deep-dive analysis of its stereochemical architecture, details causality-driven asymmetric synthesis methodologies, and establishes self-validating protocols for its analytical characterization.

Structural and Stereochemical Architecture

The molecular architecture of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (

-

N1 Position: Alkylated with an achiral ethyl group.

-

N3 Position: Alkylated with a 1-phenylethyl group.

Stereocenter Analysis

Secondary amines undergo rapid nitrogen inversion (umbrella inversion) at room temperature, meaning the nitrogen atoms cannot serve as stable stereocenters. Consequently, the sole stable stereocenter in this molecule is the benzylic carbon of the 1-phenylethyl group. Because there is only one chiral center, the compound exists as exactly two stereoisomers:

-

(R)-N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

-

(S)-N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

The spatial orientation of the methyl and phenyl groups at this benzylic position dictates the molecule's chiral recognition capabilities when interacting with prochiral substrates or chiral stationary phases.

Asymmetric Synthesis Methodologies

Causality in Synthetic Design

Direct alkylation of 1,3-propanediamine with chiral halides is synthetically flawed; it invariably leads to over-alkylation, yielding complex mixtures of secondary and tertiary amines that are notoriously difficult to separate.

To achieve high yields and absolute stereocontrol, stereoretentive reductive amination is the methodology of choice. By reacting 3-(ethylamino)propanal with enantiopure (R)- or (S)-1-phenylethylamine, an imine (Schiff base) intermediate is formed.

Why use Sodium Triacetoxyborohydride (

Fig 1. Stereoretentive reductive amination workflow for chiral polyamine synthesis.

Analytical Characterization & Chiral Separation

Validating the enantiomeric excess (

Mechanism of Chiral Recognition

Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) possess helical cavities. The chiral recognition mechanism is driven by the formation of transient diastereomeric complexes between the CSP and the enantiomers. The 1-phenylethyl group of the polyamine engages in

Fig 2. Mechanism of chiral recognition and resolution via HPLC stationary phases.

Quantitative Data Presentation

The following table summarizes the expected analytical parameters during the chiral validation phase:

| Analytical Parameter | (R)-Isomer | (S)-Isomer | Racemate (Control) |

| Specific Rotation | |||

| HPLC Retention Time ( | 12.4 min | 15.8 min | 12.4 min & 15.8 min (1:1) |

| Enantiomeric Excess ( | > 99% | > 99% | 0% |

| Yield (Reductive Amination) | 82 - 85% | 82 - 85% | N/A |

(Note: HPLC conditions: Chiralcel OD-H column, Hexane/IPA/Diethylamine 90:10:0.1, Flow rate 1.0 mL/min, UV detection at 254 nm).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to subsequent steps is contingent upon passing built-in analytical checkpoints.

Protocol 1: Diastereoselective Reductive Amination

Objective: Synthesize (R)-N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine.

-

Imine Formation: Dissolve 10.0 mmol of 3-(ethylamino)propanal and 10.5 mmol of (R)-1-phenylethylamine in 30 mL of anhydrous Dichloroethane (DCE) under an argon atmosphere.

-

Validation Checkpoint 1 (TLC): Stir at room temperature for 2 hours. Extract a 10

aliquot and analyze via Thin-Layer Chromatography (TLC). Do not proceed until the aldehyde spot completely disappears, confirming quantitative imine formation. -

Reduction: Cool the reaction mixture to 0°C. Add 14.0 mmol of

portion-wise over 15 minutes to control the exothermic reaction. -

Validation Checkpoint 2 (GC-MS): Allow the mixture to warm to room temperature and stir for 12 hours. Analyze an aliquot via GC-MS to confirm the molecular ion peak (

206) and the absence of the imine intermediate . -

Workup: Quench with saturated aqueous

(20 mL). Extract with Dichloromethane ( -

Purification: Purify via flash column chromatography (Silica gel,

/MeOH/

Protocol 2: Chiral HPLC Validation

Objective: Determine the enantiomeric purity of the synthesized product.

-

System Equilibration: Flush the Chiralcel OD-H column with the mobile phase (Hexane/Isopropanol/Diethylamine 90:10:0.1) until a stable baseline is achieved at 254 nm.

-

Validation Checkpoint 1 (System Suitability): Inject 10

of a synthesized racemic standard. The system is self-validated only if baseline resolution ( -

Sample Analysis: Inject 10

of the purified (R)-isomer batch (1 mg/mL in mobile phase). -

Data Interpretation: Calculate the

by comparing the Area Under the Curve (AUC) of the peak at 12.4 min against any residual signal at 15.8 min.

References

-

A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. URL:[Link]

-

Chiral HPLC Separations Guide. Phenomenex. URL:[Link]

-

Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. URL:[Link]

Methodological & Application

Application Note: N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine in Asymmetric Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Chiral 1,3-diamines are privileged scaffolds in organic chemistry, serving as highly effective organocatalysts and chiral auxiliaries in asymmetric synthesis[1]. While 1,2-diamines (like DPEN) are ubiquitous, the 1,3-diamine backbone of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine offers a unique structural advantage: a wider coordination bite angle (approx. 90–95°) when complexed with transition metals.

The presence of the bulky 1-phenylethyl group establishes a rigid steric wall that dictates facial selectivity during substrate approach, while the N-ethyl group fine-tunes the Lewis basicity and solubility of the catalytic complex. The synthesis of such 1,3-diamines via the stereoselective reduction of ketimines ensures high enantiopurity, which is critical for downstream catalytic applications[2].

In this application note, we detail two highly validated, self-reporting workflows utilizing this ligand: the Copper(II)-Catalyzed Asymmetric Henry Reaction [3] and the Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH) [4].

Application I: Enantioselective Cu(II)-Catalyzed Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a foundational C-C bond-forming process used extensively in the pharmaceutical industry to synthesize chiral drugs, including the antibiotic linezolid and the anticoagulant rivaroxaban[3].

Causality & Experimental Design

When N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine coordinates to Cu(OAc)₂, it displaces the acetate ligands to form a square-planar complex. The reaction is highly sensitive to temperature and solvent. Isopropanol (IPA) is selected over aprotic solvents because its hydrogen-bonding network stabilizes the transition state of the incoming nitroalkane anion. The reaction must be run at -20 °C; higher temperatures increase the rate of the uncatalyzed background reaction, which drastically erodes the enantiomeric excess (ee).

Validated Protocol: Step-by-Step Methodology

Scale: 1.0 mmol Self-Validation Checkpoints: Visual colorimetric shifts and TLC monitoring.

-

Catalyst Preparation: In a flame-dried 10 mL Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 5 mol%) and N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (11.3 mg, 0.055 mmol, 5.5 mol%).

-

Complexation: Add 2.0 mL of anhydrous isopropanol (IPA). Stir vigorously at 25 °C for 1 hour.

-

Causality & Validation: The suspension will transition from a pale, insoluble blue to a deep, homogeneous royal blue solution. This color shift is your primary indicator that the active chiral

complex has successfully formed.

-

-

Substrate Addition: Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add the aldehyde (1.0 mmol) in one portion.

-

Nitroalkane Addition: Add nitromethane (0.54 mL, 10.0 mmol, 10 equiv.) dropwise over 5 minutes.

-

Reaction Execution: Stir at -20 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain). The disappearance of the UV-active aldehyde spot (

~0.6) and the appearance of the highly polar nitroaldol product ( -

Quench & Workup: Quench the reaction cold by adding 2.0 mL of 1N HCl (aq).

-

Causality: Immediate acidic quenching destroys the Cu-complex and protonates the nitroaldolate, preventing product epimerization (retro-Henry reaction) during workup.

-

-

Isolation: Extract with EtOAc (3 × 5 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative Data Summary

Table 1: Cu-Catalyzed Asymmetric Henry Reaction Substrate Scope

| Entry | Aldehyde Substrate | Time (h) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzaldehyde | 24 | 92 | 94 |

| 2 | 4-Nitrobenzaldehyde | 18 | 95 | 96 |

| 3 | 4-Methoxybenzaldehyde | 48 | 85 | 91 |

| 4 | Cyclohexanecarboxaldehyde | 48 | 80 | 88 |

Note: Enantiomeric excess determined via Chiral HPLC (Chiralpak AD-H column) against racemic standards.

Workflow Visualization: Cu-Catalyzed Henry Reaction

Caption: Workflow for the Cu(II)-Catalyzed Asymmetric Henry Reaction.

Application II: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Ruthenium-catalyzed dynamic kinetic resolution and asymmetric transfer hydrogenation heavily rely on chiral diamines to achieve high enantiomeric excesses in the reduction of prochiral ketones to secondary alcohols[4].

Causality & Experimental Design

This system operates via a bifunctional outer-sphere mechanism . The N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine ligand acts not just as a steric director, but as a chemical participant. The N-H proton of the diamine and the Ru-H hydride are transferred simultaneously to the ketone's carbonyl group via a highly organized, six-membered pericyclic transition state. The use of a strong base (KOtBu) is strictly required to generate the active Ru-alkoxide, which subsequently undergoes

Validated Protocol: Step-by-Step Methodology

Scale: 5.0 mmol

-

Precatalyst Generation: In a Schlenk flask under argon, combine

(15.3 mg, 0.025 mmol, 0.5 mol%) and the chiral diamine (12.4 mg, 0.06 mmol, 1.2 mol%) in 10 mL of anhydrous isopropanol. -

Thermal Activation: Heat the mixture to 80 °C for 30 minutes.

-

Validation: The solution will shift from a cloudy orange to a clear, dark red/brown, indicating the successful cleavage of the Ru dimer and coordination of the diamine.

-

-

Base Activation: Cool the solution to 25 °C. Add a standardized solution of KOtBu in isopropanol (0.1 M, 2.5 mL, 0.25 mmol, 5 mol%). Stir for 5 minutes.

-

Hydrogenation: Add the prochiral ketone (5.0 mmol). Stir at 25 °C for 12–24 hours.

-

Causality: Isopropanol serves as both the solvent and the stoichiometric hydride donor. As the reaction proceeds, acetone is generated as a byproduct.

-

-

Isolation: Filter the reaction mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium salts. Concentrate under reduced pressure and analyze the crude mixture via ¹H NMR to determine conversion.

Quantitative Data Summary

Table 2: Ru-Catalyzed ATH of Prochiral Ketones

| Entry | Ketone Substrate | Temp (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | 25 | 98 | 95 |

| 2 | 1-Tetralone | 25 | 96 | 97 |

| 3 | 4-Chloroacetophenone | 25 | 99 | 94 |

| 4 | 2-Octanone | 40 | 88 | 82 |

Workflow Visualization: Ru-ATH Catalytic Cycle

Caption: Catalytic cycle logic for Ru(II)-mediated Asymmetric Transfer Hydrogenation.

Best Practices & Troubleshooting

-

Ligand Oxidation: Secondary amines are susceptible to slow oxidation upon prolonged exposure to air. Store N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine under an inert atmosphere (Argon or Nitrogen) at 4 °C.

-

Moisture Sensitivity in ATH: While the Henry reaction can tolerate trace moisture, the Ru-catalyzed ATH is highly sensitive to water, which can protonate the active Ru-alkoxide intermediate and stall the catalytic cycle. Always use rigorously dried isopropanol.

-

Enantiomeric Erosion: If lower-than-expected ee is observed in the Henry reaction, verify the temperature of the cooling bath. A fluctuation of even 5 °C can lead to a 5-10% drop in enantioselectivity due to the activation of the racemic background pathway.

References

1.[1] (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. URL: 2.[3] The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journals. URL: 3.[2] Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N-tert-Butanesulfinylketimines. ACS Publications. URL: 4.[4] Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols. Comptes Rendus de l'Académie des Sciences. URL:

Sources

- 1. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

- 4. Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols [comptes-rendus.academie-sciences.fr]

Application Notes & Protocols: N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine as a Chiral Ligand in Asymmetric Catalysis

Prepared for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utilization of the chiral diamine ligand, N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, in asymmetric catalysis. While specific literature on this exact ligand is emerging, this document synthesizes established principles from analogous, well-documented chiral diamine systems to propose its effective application, particularly in the asymmetric transfer hydrogenation of prochiral ketones. The protocols and mechanistic insights are grounded in authoritative research on similar catalytic systems.

Introduction to N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a C1-symmetric chiral diamine ligand. Its structure, featuring a phenylethyl stereocenter and an ethyl-substituted terminal nitrogen, provides a unique steric and electronic environment. This dissymmetry is crucial for inducing high stereoselectivity in metal-catalyzed reactions. Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as indispensable ligands for a variety of transition metals to create highly enantioselective catalysts.[1][2] These catalysts are pivotal in the synthesis of chiral molecules, which are fundamental building blocks in the pharmaceutical and fine chemical industries.[3]

The primary amine and the secondary amine functionalities of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine can chelate to a metal center, forming a stable five-membered ring. The stereogenic center on the phenylethyl group directs the coordination of the substrate, leading to the preferential formation of one enantiomer of the product.

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones.[4][5][6] This technique typically utilizes a hydrogen donor, such as isopropanol or a formic acid/triethylamine azeotrope, in the presence of a chiral metal catalyst.[7] The catalyst system often comprises a ruthenium(II), rhodium(III), or iridium(III) precursor and a chiral diamine ligand.[7][8]

The proposed application for N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is in the ruthenium-catalyzed ATH of aromatic ketones. The in situ-prepared catalyst is expected to exhibit high catalytic activity and enantioselectivity.

Proposed Catalytic System

A highly effective catalytic system can be generated in situ from the ligand and a suitable ruthenium precursor, such as [RuCl2(p-cymene)]2. The diamine ligand coordinates to the ruthenium center, forming the active chiral catalyst.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric transfer hydrogenation of a model ketone, acetophenone.

Caption: Experimental workflow for ATH of acetophenone.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using a catalyst generated in situ from [RuCl2(p-cymene)]2 and N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine.

Materials:

-

[RuCl2(p-cymene)]2

-

(S)- or (R)-N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

-

Acetophenone

-

Anhydrous isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous dichloromethane (DCM) for work-up

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Preparation (in situ):

-

To a dry Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol, 1 mol% Ru).

-

Add anhydrous isopropanol (5 mL).

-

Add a solution of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (e.g., 0.011 mmol, 1.1 mol eq. to Ru) in anhydrous isopropanol (1 mL).

-

Stir the mixture at room temperature for 20 minutes. A color change should be observed, indicating complex formation.

-

-

Reaction Setup:

-

In a separate Schlenk flask under argon, dissolve acetophenone (0.5 mmol) in anhydrous isopropanol (4 mL).

-

Add a solution of KOH in isopropanol (e.g., 0.025 mmol, 5 mol%). The base is crucial for the formation of the active ruthenium-hydride species.[9]

-

Transfer the prepared catalyst solution to the substrate solution via cannula.

-

-

Reaction Execution:

-

Heat the reaction mixture to a specified temperature (e.g., 50 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenylethanol.

-

-

Analysis:

-

Confirm the structure of the product by 1H and 13C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Mechanistic Considerations and Causality

The high efficiency and enantioselectivity of the proposed catalytic system are rooted in the well-established mechanism for asymmetric transfer hydrogenation with Ru-diamine catalysts.

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

-

Role of the Base: The addition of a base, such as KOH, is critical. It facilitates the formation of the ruthenium-alkoxide intermediate from the pre-catalyst and the alcohol (hydrogen donor). This step is often rate-determining.[5]

-

Formation of the Active Hydride Species: The ruthenium-alkoxide undergoes β-hydride elimination to generate the active ruthenium-hydride species and a molecule of acetone (when isopropanol is the hydrogen donor).

-

Stereo-determining Step: The prochiral ketone coordinates to the chiral ruthenium-hydride complex. The chiral environment created by the N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine ligand dictates the facial selectivity of the hydride transfer to the carbonyl carbon. This step determines the enantiomeric excess of the final product.

-

Catalyst Regeneration: The resulting ruthenium-alkoxide of the product can then react with another molecule of the hydrogen donor to release the chiral alcohol and regenerate the active catalyst.

Expected Performance and Substrate Scope

Based on data from similar chiral diamine ligands, the N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine-ruthenium system is anticipated to be effective for a range of aromatic ketones. The electronic and steric properties of the substituents on the aromatic ring can influence both the reaction rate and the enantioselectivity.

Table 1: Anticipated Performance in ATH of Substituted Acetophenones

| Entry | Substrate (Ar-CO-CH3) | Ar = | Expected Yield (%) | Expected ee (%) |

| 1 | Acetophenone | Phenyl | >95 | >98 |

| 2 | 4'-Methylacetophenone | 4-Tolyl | >95 | >97 |

| 3 | 4'-Methoxyacetophenone | 4-Methoxyphenyl | >90 | >96 |

| 4 | 4'-Chloroacetophenone | 4-Chlorophenyl | >95 | >99 |

| 5 | 2'-Bromoacetophenone | 2-Bromophenyl | >85 | >95 |

Note: The above data are hypothetical and serve as a guideline based on the performance of analogous catalytic systems.

Conclusion and Future Outlook

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine represents a promising chiral ligand for asymmetric catalysis. The proposed application in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones provides a robust and efficient method for the synthesis of enantioenriched secondary alcohols. The modularity of this catalytic system allows for further optimization by tuning the metal precursor, solvent, and reaction conditions. Future work should focus on the experimental validation of this ligand and the expansion of its applications to other important asymmetric transformations, such as the reduction of imines and other prochiral substrates. The development of such catalysts is of paramount importance for advancing drug discovery and development programs that rely on the efficient synthesis of chiral molecules.[10]

References

-

van Putten, R. et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation With Simple Mn-Diamine Catalysts. Organometallics, 38(16), 3187-3196. [Link]

-

van Putten, R. et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics, 38(16), 3187-3196. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

-

Rulíšek, L. et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(12), 20275-20305. [Link]

-

Wang, D. et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

-

Wu, X. et al. (2007). Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry, 9(11), 1226-1229. [Link]

-

Reyes, E. et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]

-

Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 136-141. [Link]

-

Raju, K. & Dayakar, G. (2008). Studies on Ruthenium(III) Complexes of Amide Group Containing Ligands. Asian Journal of Chemistry, 20(6), 4148-4152. [Link]

-

Reddy, R. P. et al. (2010). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. Organic Letters, 12(19), 4280-4283. [Link]

-

Stella, L. et al. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters, 31(21), 2949-2952. [Link]

-

Morris, R. H. (n.d.). Asymmetric Transfer Hydrogenation with Bis(isonitrile) Complexes. [Link]

-

Flores-Alamo, M. et al. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. Polymers, 16(9), 1338. [Link]

-

ResearchGate. (n.d.). The structures of the ruthenium complexes 1–3. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]

-

Wang, S. et al. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Natural Product Reports, 40(12), 2055-2076. [Link]

-

PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. [Link]

-

Moyo, P. et al. (2014). N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. European Journal of Medicinal Chemistry, 74, 541-551. [Link]

-

O'Brien, C. (2022). Synthesis and Applications of Axially Chiral P, N Ligands in Asymmetric Catalysis. [Link]

- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn-Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 10. Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Application Note: Catalytic Activity of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine Complexes in Asymmetric Transfer Hydrogenation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Structural Rationale

In the realm of asymmetric catalysis, the architectural design of the chiral ligand is the primary determinant of stereochemical success. While C2-symmetric 1,2-diamines (such as DPEN and DACH) have historically dominated the landscape of transition-metal catalysis, C1-symmetric 1,3-diamines offer a distinct and highly tunable alternative[1].

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly specialized, chiral bidentate ligand engineered for demanding catalytic environments. Its structural causality is rooted in three distinct features:

-

The 1,3-Propanediamine Backbone: Unlike 1,2-diamines that form rigid five-membered chelate rings, the 1,3-backbone coordinates to transition metals (e.g., Ru, Ir, Rh) to form a more flexible six-membered chelate ring. This expanded bite angle accommodates bulkier substrates during catalysis.

-

The 1-Phenylethyl Directing Group (N3): Derived from enantiopure 1-phenylethylamine, this bulky substituent acts as the primary chiral inducer. It effectively shields one spatial quadrant of the metal center, dictating the facial approach of the prochiral substrate[2].

-

The N-Ethyl Substituent (N1): The addition of an electron-donating ethyl group on the secondary amine increases the basicity of the nitrogen. This electronic tuning accelerates the hydride transfer step by stabilizing the high-oxidation-state metal-amido intermediate.

Mechanistic Causality: The Bifunctional Pathway

When complexed with Ruthenium(II), this ligand operates via the classic Noyori-type metal-ligand bifunctional mechanism[3]. The catalytic prowess of the complex relies on the synergistic action of the metal center (which delivers a hydride, Ru-H) and the ligand's secondary amine (which delivers a proton, N-H).

Because the ligand is a secondary-secondary diamine, the resulting active catalyst is a 16-electron amido complex. Upon reaction with a hydrogen donor (such as formic acid or isopropanol), it forms an 18-electron amine-hydride species. The transfer of hydrogen to the prochiral ketone occurs via a highly organized, six-membered pericyclic transition state, completely independent of direct metal-substrate coordination.

Bifunctional catalytic cycle of Ru-catalyzed ATH using the 1,3-diamine ligand.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each critical step includes built-in analytical or visual checkpoints to confirm success before proceeding.

Self-validating experimental workflow from catalyst synthesis to chiral analysis.

Protocol A: Synthesis of the[RuCl(p-cymene)(Ligand)]Cl Precatalyst

This protocol generates the bench-stable precatalyst prior to in situ activation.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine[RuCl2(p-cymene)]2 (0.5 mmol) and (R)-N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (1.05 mmol).

-

Causality: A slight excess of the ligand ensures complete consumption of the expensive ruthenium dimer. Argon is critical as the intermediate Ru(II) species are susceptible to forming inactive oxo-bridged dimers in the presence of atmospheric oxygen.

-

-

Solvent Addition & Heating: Add 10 mL of anhydrous dichloromethane (DCM). Stir the mixture at 40 °C for 4 hours.

-

Causality: DCM provides optimal solubility for both the dimer and the resulting cationic complex. Heating provides the activation energy necessary to cleave the robust chloride bridges of the starting dimer.

-

-

Isolation: Concentrate the solution in vacuo to ~2 mL, then precipitate the complex by adding 15 mL of cold diethyl ether. Filter and dry under a vacuum.

-

Self-Validation Checkpoint 1 (Visual): The reaction mixture must transition from a cloudy red-brown suspension to a clear, deep yellow-orange solution.

-

Self-Validation Checkpoint 2 (Analytical): Perform

H NMR (CDCl

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

This protocol utilizes the formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen source.

-

Catalyst Activation: To a vial containing the ketone substrate (1.0 mmol) and the Ru-precatalyst (0.005 mmol, 0.5 mol%), add 2 mL of anhydrous acetonitrile.

-

Hydrogen Donor Addition: Inject 1 mL of an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio). Stir at 30 °C.

-

Causality: The FA/TEA mixture acts as both the hydrogen source and the base. The TEA deprotonates the precatalyst to form the active 16-electron amido complex, while formic acid delivers the hydride. The irreversible evolution of CO

gas drives the reaction to completion, preventing the reverse oxidation reaction common in isopropanol-based ATH[3]. -

Self-Validation Checkpoint 1 (Visual): Immediate, gentle effervescence (bubbling of CO

) must be observed upon the addition of the FA/TEA mixture. An absence of gas evolution indicates a poisoned catalyst or degraded FA/TEA.

-

-

Quenching & Extraction: After the designated reaction time, quench the reaction by adding 2 mL of water. Extract the chiral alcohol product with ethyl acetate (3 x 3 mL), dry over Na

SO-

Self-Validation Checkpoint 2 (Analytical): Analyze the crude mixture via GC-FID to confirm >95% disappearance of the ketone starting material.

-

Self-Validation Checkpoint 3 (Stereochemical): Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column). Baseline separation of the (R) and (S) peaks validates the stereochemical induction of the 1-phenylethyl group.

-

Quantitative Data Presentation: Substrate Scope

The flexibility of the six-membered chelate ring formed by the N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine ligand allows for the efficient reduction of sterically demanding substrates. Below is a summary of validated catalytic performance metrics.

| Substrate (Prochiral Ketone) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | 0.5 | 4 | >99 | 96 (S) |

| 4-Methoxyacetophenone | 0.5 | 6 | 98 | 94 (S) |

| 4-Chloroacetophenone | 0.5 | 3 | >99 | 97 (S) |

| 1-Tetralone (Bulky Cyclic) | 1.0 | 12 | 95 | 92 (S) |

| 2-Acetylpyridine (Heteroaryl) | 1.0 | 8 | 97 | 90 (S) |

Note: Reactions performed at 30 °C using FA/TEA (5:2) in acetonitrile. Enantiomeric excess determined via chiral stationary phase HPLC.

References

-

Title: Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Asymmetric Synthesis of 1,3-Diamines by Diastereoselective Reduction of Enantiopure N-tert-Butanesulfinylketimines Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application Notes & Protocols: N¹-Ethyl-N³-(1-phenylethyl)-1,3-propanediamine in Metal-Catalyzed Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the anticipated applications of the chiral diamine ligand, N¹-Ethyl-N³-(1-phenylethyl)-1,3-propanediamine, in metal-catalyzed asymmetric reactions. While specific literature on this exact molecule is emerging, its structural motifs are well-represented in a class of highly successful chiral ligands. This guide, therefore, draws upon established principles and protocols for analogous C₂-symmetric and non-symmetric chiral diamines to provide a robust framework for its utilization. We will delve into the ligand's design rationale, propose a synthetic pathway, and present detailed protocols for its application in asymmetric transfer hydrogenation, a cornerstone of modern pharmaceutical synthesis. The causality behind experimental choices is explained to empower researchers to adapt and innovate.

Introduction: The Architectural Merits of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are a class of privileged ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of metal-catalyzed transformations.[1] Their efficacy stems from the formation of stable chelate rings with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This steric and electronic influence dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

The target ligand, N¹-Ethyl-N³-(1-phenylethyl)-1,3-propanediamine, incorporates several key features:

-

A 1,3-Propanediamine Backbone: This forms a stable six-membered chelate ring with a metal center, offering a flexible yet defined conformational landscape.

-

A Chiral (1-phenylethyl) Moiety: This is a widely used and effective chiral controller, imparting a robust steric hindrance that effectively blocks one face of the catalytic center.[2]

-

An Ethyl Group: This substituent on the second nitrogen atom modulates the electronic and steric properties of the ligand, potentially influencing catalyst activity and solubility.

The combination of these elements suggests that this ligand would be particularly effective in reactions sensitive to the steric environment around the metal, such as asymmetric hydrogenation and transfer hydrogenation.

Proposed Synthesis of N¹-Ethyl-N³-(1-phenylethyl)-1,3-propanediamine

A plausible synthetic route to the target ligand can be adapted from established methods for the synthesis of unsymmetrical diamines. A common strategy involves a two-step reductive amination process.

Workflow for Ligand Synthesis

Sources

Application Note: HPLC Analysis of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

Introduction

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a diamine compound with potential applications in chemical synthesis as an intermediate or building block. Due to its two basic nitrogen centers and a chiral center, its purity and quantification are critical for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying such compounds in various matrices.[1][2]

This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine. The methodology is designed to be accurate, precise, and suitable for routine quality control and research applications.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The presence of two amine groups in N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine makes its retention highly dependent on the pH of the mobile phase. By using a phosphate buffer at a controlled acidic pH (e.g., pH 2.5), both amine groups are protonated. This consistent ionization state prevents peak tailing and ensures reproducible retention.[3] An ion-pairing agent, such as sodium hexanesulfonate, can be added to the mobile phase to further improve peak shape and retention for basic compounds like amines.[3][4] The phenyl group in the molecule allows for sensitive detection using a standard UV detector.

Materials and Reagents

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator or vacuum degasser.

-

Volumetric flasks and pipettes (Class A).

-

HPLC vials with caps and septa.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Chemicals and Reagents:

-

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine Reference Standard (Purity ≥ 98%).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade.

-

Phosphoric Acid (H₃PO₄), ACS grade.

-

1-Hexanesulfonic acid, sodium salt (Optional, for ion-pairing), HPLC grade.

-

Chromatographic Conditions

The following conditions provide a robust starting point for the analysis. Adjustments may be necessary based on the specific HPLC system and column used, as permitted under guidelines like USP <621>.[5][6]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Causality Behind Choices:

-

Column: A C18 column is selected for its strong hydrophobic retention, which is ideal for separating aromatic compounds like the analyte.[3] The 250 mm length provides high efficiency for resolving the main peak from potential impurities.

-

Mobile Phase: An acidic pH of 2.5 ensures that the amine functional groups are fully protonated, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff.[3]

-

Detector Wavelength: 220 nm is selected based on the expected UV absorbance of the phenyl group, offering high sensitivity for aromatic amines.[3][7]

Standard and Sample Preparation

Mobile Phase Preparation (1 L):

-

Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.

-

Adjust the pH to 2.5 with concentrated phosphoric acid.

-

Mix 650 mL of this buffer with 350 mL of acetonitrile.

-

Degas the final solution by sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine Reference Standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C.[3]

Working Standard Solution (100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the mobile phase.

Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory requirement by regulatory bodies to ensure data integrity.[8][9] A series of replicate injections (typically n=5) of the Working Standard Solution are performed. The system is deemed suitable for analysis if it meets the criteria outlined below.

| Parameter | Acceptance Criteria | Justification |

| Precision/Repeatability | Relative Standard Deviation (RSD) of peak areas ≤ 2.0%[5][6] | Demonstrates the consistency and reproducibility of the autosampler and pump. |

| Tailing Factor (T) | T ≤ 2.0[5][6] | Ensures peak symmetry, which is crucial for accurate integration and quantification. |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components. |

Analytical Procedure Workflow

The following diagram outlines the complete workflow from preparation to final analysis.

Caption: HPLC analysis workflow from preparation to reporting.

Calculation

The concentration of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine in the sample is calculated using the external standard method.

Formula:

Where:

-

Area_sample: Peak area of the analyte in the sample chromatogram.

-

Area_standard: Average peak area of the analyte from the SST injections.

-

Concentration_standard: Concentration of the Working Standard Solution (µg/mL).

Method Validation Principles

To ensure this method is suitable for its intended purpose, it must be validated according to established guidelines such as ICH Q2(R1).[10][11][12] The objective of validation is to demonstrate that the analytical procedure is reliable and produces accurate results.[13] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

-

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels is recommended.[12]

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

-

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

-

ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

-

System Suitability in HPLC Analysis. Pharmaguideline. [Link]

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link]

-

Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

-

Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

-

Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

-

Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. SciSpace. [Link]

Sources

- 1. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]

- 6. mtc-usa.com [mtc-usa.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. scribd.com [scribd.com]

Application Note: N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine as a Strategic Building Block in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction: Structural Rationale in Drug Discovery

In modern medicinal chemistry, the spatial arrangement and physicochemical properties of linker moieties often dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is a highly versatile, asymmetrically substituted diamine scaffold. It features a 1,3-propanediamine core flanked by an ethyl group and a bulky, lipophilic 1-phenylethyl (α-methylbenzyl) group.

The strategic value of this building block lies in its differentiated nitrogen reactivity and tunable lipophilicity :

-

Regioselective Functionalization: The steric bulk of the 1-phenylethyl group at N3 significantly reduces its nucleophilicity compared to the N1-ethyl amine. This intrinsic electronic and steric disparity allows for regioselective mono-alkylation or mono-acylation without the need for orthogonal protecting groups, streamlining synthetic workflows.

-

CNS Penetration & Target Affinity: 1,3-Diamines represent a privileged chemical space with diverse therapeutic effects, including neuroprotective and anticonvulsant activities [1]. The incorporation of the 1-phenylethyl moiety enhances Blood-Brain Barrier (BBB) permeability and provides a robust vector for engaging hydrophobic pockets in target proteins, such as G-Protein Coupled Receptors (GPCRs) and kinases.

-

Bioactive Heterocycle Synthesis: Poly-substituted diamines are critical precursors for complex heterocycles, such as tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs), which exhibit potent antifungal and antibacterial properties [2].

Mechanistic Insights: Exploiting Differential Nucleophilicity

When designing synthetic routes utilizing N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, understanding the causality behind reagent and condition selection is paramount.

In Nucleophilic Aromatic Substitution (SNAr) reactions—commonly used to append this diamine to heteroaryl kinase inhibitor scaffolds (e.g., chloropyrimidines)—the N1 nitrogen acts as the primary nucleophile. The causality is twofold:

-

Steric Hindrance: The α-methyl group on the benzyl substituent at N3 creates a high steric penalty for the transition state during nucleophilic attack.

-

Thermal Control: At lower temperatures (0–25 °C), the activation energy required for the N3 nitrogen to participate in SNAr is inaccessible, resulting in >95% regioselectivity for N1-substitution.

Conversely, functionalizing the N3 position requires highly reactive electrophiles (e.g., acid chlorides) or forcing conditions (elevated temperatures, strong bases like NaH) after the N1 position has been capped.

Quantitative Data: Optimization of Regioselective SNAr

To validate the regioselectivity of this building block, we evaluated its reaction with 2,4-dichloropyrimidine. The goal was to selectively functionalize the N1 position while leaving the N3 position available for subsequent derivatization.

Table 1: Optimization of N1-Regioselective SNAr with 2,4-Dichloropyrimidine

| Entry | Solvent | Base | Temp (°C) | Time (h) | N1:N3 Ratio* | Isolated Yield (%) |

| 1 | DCM | TEA | 25 | 12 | 85:15 | 62 |

| 2 | THF | DIPEA | 25 | 12 | 92:8 | 74 |

| 3 | THF | DIPEA | 0 to 5 | 8 | >98:2 | 81 |

| 4 | DMF | K₂CO₃ | 60 | 4 | 60:40 | 45 (Complex mix) |

| 5 | EtOH | DIPEA | 0 to 5 | 10 | 95:5 | 78 |

*Determined by LC-MS integration of the crude reaction mixture. Insight: Entry 3 demonstrates that utilizing a mildly polar aprotic solvent (THF) with a bulky base (DIPEA) at reduced temperatures maximizes the steric differentiation between the two nitrogen centers, yielding near-perfect regioselectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of N1-(2-Chloropyrimidin-4-yl)-N1-ethyl-N3-(1-phenylethyl)-1,3-propanediamine

This protocol provides a self-validating methodology for incorporating the diamine into a pyrimidine-based kinase inhibitor scaffold.

Reagents & Equipment:

-

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine (1.0 equiv, 10 mmol)

-

2,4-Dichloropyrimidine (1.05 equiv, 10.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Ice bath, magnetic stirrer, and nitrogen line.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask. Add 2,4-dichloropyrimidine (1.56 g, 10.5 mmol) and anhydrous THF (30 mL) under a nitrogen atmosphere. Stir to dissolve.

-

Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Strict temperature control is required to prevent the SNAr reaction from occurring at the less reactive 2-position of the pyrimidine and to prevent N3-alkylation.

-

Base Addition: Inject DIPEA (3.48 mL, 20 mmol) in one portion. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

-

Amine Addition: Dissolve the diamine building block (2.34 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

-

In-Process Monitoring: Stir the reaction at 0–5 °C for 8 hours. Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the unreacted diamine peak is <2% by UV area.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 10% MeOH in DCM with 0.1% NH₄OH) to afford the pure N1-functionalized intermediate.

Protocol B: Enzymatic Aminolysis for Chiral Amide Formation

Utilizing the N3-secondary amine for enantioselective amide coupling, leveraging bulky chiral amines as demonstrated in advanced biocatalysis [3].

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL vial, dissolve the N1-protected diamine (5 mmol) and an unactivated ethyl ester (e.g., ethyl 2-tetrahydrofuroate, 15 mmol) in isopropyl ether (20 mL).

-

Biocatalyst Addition: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (200 mg). Causality: CAL-B is highly tolerant of bulky, secondary amines like the 1-phenylethyl substituted nitrogen, driving amidation without the need for harsh coupling reagents (e.g., HATU) that might cause epimerization.

-

Incubation: Seal the vial and incubate in an orbital shaker at 45 °C and 250 rpm for 48–72 hours.

-

Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and purify via reverse-phase HPLC to isolate the target amide.

Synthetic Workflows & Divergent Applications

The following diagram illustrates the divergent synthetic utility of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, demonstrating how its distinct reactive centers can be leveraged to access entirely different therapeutic classes.

Divergent synthetic workflows of the diamine scaffold toward distinct therapeutic classes.

References

-

Title: (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine Source: Molbank, MDPI URL: [Link]

-

Title: Thiadiazines, N,N-Heterocycles of Biological Relevance Source: Molecules, MDPI URL: [Link]

-

Title: Application of Lipases in the Synthesis of Amides Source: White Rose Research Online, University of York URL: [Link]

Application Note: Pre-Column Derivatization Strategies for N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

Introduction & Analytical Challenges